molecular formula C16H19FN3O6Na B601331 Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)- CAS No. 368891-70-7

Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-

Cat. No.: B601331
CAS No.: 368891-70-7
M. Wt: 391.33
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PNU 142586 Sodium Salt is an inactive metabolite of Linezolid.

Mechanism of Action

Target of Action

PNU 142586 is a major metabolite of Linezolid , an antibiotic belonging to the oxazolidinone class . Linezolid has a broad spectrum of activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus spp., and penicillin-resistant Streptococcus pneumoniae . Therefore, the primary targets of PNU 142586 are likely to be similar to those of Linezolid.

Mode of Action

Linezolid, and by extension PNU 142586, acts by inhibiting the initiation of bacterial protein synthesis . It achieves this by binding to the peptidyl transferase center of the 50S ribosome , thereby preventing the formation of a functional 70S initiation complex that is essential for the bacterial translation process .

Biochemical Pathways

The formation of PNU 142586 is the rate-limiting step in the clearance of Linezolid . It is formed by a non-enzymic process , specifically through the ring cleavage of Linezolid’s morpholine moiety . This process results in the formation of two major metabolites, PNU 142586 and PNU 142300 .

Pharmacokinetics

PNU 142586, along with Linezolid and its other major metabolite PNU 142300, are primarily excreted in the urine . Approximately 50% of an administered dose of Linezolid appears in the urine as these two major metabolites, and about 35% appears as the parent drug . The elimination half-life of Linezolid, from which PNU 142586 is derived, is approximately 5-7 hours . The pharmacokinetics of Linezolid in critically ill patients with acute renal failure undergoing continuous venovenous haemofiltration were found to be comparable to healthy subjects and patients without renal impairment .

Result of Action

Linezolid is known to be bacteriostatic, with a significant post-antibiotic effect against key pathogens . It is also known that prolonged use of Linezolid may be associated with severe side effects including cytopenia and peripheral neuropathy .

Action Environment

The action of PNU 142586 can be influenced by various environmental factors. For instance, in patients with severe renal impairment, the exposure to PNU 142586 was found to be 7 to 8-fold higher than in patients with normal renal function . This suggests that renal function can significantly influence the action and efficacy of PNU 142586. Furthermore, the formation of PNU 142586, being a non-enzymic process, could potentially be influenced by factors such as pH and temperature .

Properties

IUPAC Name

2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O6/c1-10(22)18-7-12-8-20(16(25)26-12)11-2-3-14(13(17)6-11)19(4-5-21)9-15(23)24/h2-3,6,12,21H,4-5,7-9H2,1H3,(H,18,22)(H,23,24)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOXQNABWWZJSO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858328
Record name N-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-N-(2-hydroxyethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368891-70-7
Record name N-[4-[(5S)-5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-N-(2-hydroxyethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368891-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PNU-142586
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368891707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-N-(2-hydroxyethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-142586
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M91C9X47U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-
Reactant of Route 2
Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-
Reactant of Route 3
Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-
Reactant of Route 4
Reactant of Route 4
Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-
Reactant of Route 5
Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-
Reactant of Route 6
Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.